1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone

Pharmaceutical Analysis Impurity Profiling Quality Control

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS 39235-58-0) is a critical acetophenone derivative for pharmaceutical impurity analysis and intermediate synthesis. Its unique ortho‑hydroxymethyl group is essential for preparing Salbutamol EP Impurity F (Albuterol Dimer Ether) and for validated HPLC/LC‑MS methods quantifying Salbutamol Impurity 50 per EP monographs. Generic substitution is not viable—only this exact structure ensures regulatory compliance and method specificity. Ideal for analytical R&D, custom synthesis, and process chemistry. Bulk quantities available with full CoA.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 39235-58-0
Cat. No. B109115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone
CAS39235-58-0
Synonyms1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone;  4’-Hydroxy-3’-(hydroxymethyl)acetophenone; _x000B_
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)CO
InChIInChI=1S/C9H10O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-4,10,12H,5H2,1H3
InChIKeyVRNWCXMMNFZAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS 39235-58-0) for Analytical & Synthetic Applications


1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone (CAS 39235-58-0), also known as 4-hydroxy-3-hydroxymethylacetophenone, is a small organic molecule with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . It is a substituted acetophenone derivative, characterized by a phenolic hydroxyl group, a primary alcohol (hydroxymethyl), and a ketone moiety . This specific substitution pattern underpins its primary roles as a key intermediate in the synthesis of salbutamol-related compounds and as a designated reference standard for pharmaceutical impurity analysis .

Why Standard Acetophenone Analogs Cannot Substitute for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone


Generic substitution of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone with other acetophenone derivatives (e.g., 4-hydroxyacetophenone or 4-hydroxy-3-methylacetophenone) is not viable for regulated analytical or defined synthetic pathways. Its unique ortho-hydroxymethyl substitution confers a distinct reactivity profile for forming specific salbutamol impurities . Furthermore, its designation as a specific impurity (Salbutamol Impurity 50) in pharmacopoeial standards means that analytical methods have been validated using this exact compound. Substituting it with an analog would invalidate the method's specificity, accuracy, and compliance with regulatory guidelines for impurity profiling .

Quantitative Differentiation Evidence for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone


Regulatory-Specified Impurity Profiling: Salbutamol Impurity 50

This compound is explicitly designated as a specific impurity (Salbutamol Impurity 50) for the bronchodilator drug salbutamol, a designation not shared by its close structural analogs like 4-hydroxyacetophenone or 4-hydroxy-3-methylacetophenone . This classification is based on its formation as a process-related impurity, requiring its use as a reference standard in validated analytical methods (e.g., HPLC) to ensure batch-to-batch consistency and regulatory compliance in drug manufacturing .

Pharmaceutical Analysis Impurity Profiling Quality Control

Synthetic Utility as an Intermediate for Albuterol Dimer Ether

This compound serves as a critical intermediate in the synthesis of Albuterol Dimer Ether (CAS 147663-30-7), an impurity of the drug Albuterol (Salbutamol) [1]. Its hydroxymethyl and ketone groups are essential for the subsequent steps in this specific synthetic route. In contrast, simpler analogs like 4-hydroxy-3-methylacetophenone lack the primary alcohol necessary for the dimerization and etherification reactions, making them unsuitable for this synthetic pathway .

Organic Synthesis Medicinal Chemistry Process Development

Patent-Documented Reactivity in Protected Acetophenone Synthesis

A patented procedure (US06136852) explicitly utilizes the brominated derivative of this compound, 2-Bromo-4'-hydroxy-3'-hydroxymethylacetophenone, as a reactant in the synthesis of a protected benzodioxin ethanone . The procedure details a specific reaction scale (17.7 g), catalysts, and conditions, highlighting the compound's established reactivity in a documented industrial process. This level of procedural documentation is not available for many of its close structural analogs, providing a unique advantage for process development.

Process Chemistry Patent Literature Bromination

Targeted Application Scenarios for 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethanone


Method Development and Validation for Salbutamol Impurity Profiling

This compound is the preferred material for developing and validating HPLC or LC-MS methods for quantifying Salbutamol Impurity 50 in drug substance and finished product batches. Its use ensures accurate identification and quantitation of this specific impurity, which is crucial for meeting the stringent acceptance criteria set by regulatory bodies like the European Pharmacopoeia (EP) .

Controlled Synthesis of Salbutamol-Related Impurity Standards

As a key intermediate, this compound is essential for the in-house synthesis of Albuterol Dimer Ether (Salbutamol EP Impurity F) and other complex salbutamol-related compounds [1]. Its unique ortho-hydroxymethyl group is necessary for the specific reactions leading to these impurities, which are required for analytical reference and toxicological studies .

Process Development for the Manufacture of Protected Acetophenone Intermediates

The compound's documented use in patented synthetic routes, such as US06136852, makes it a valuable building block for process chemists developing or optimizing the synthesis of complex, protected acetophenone derivatives used in fine chemical and pharmaceutical manufacturing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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